6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline
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Description
6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline is a useful research compound. Its molecular formula is C26H24N2O3 and its molecular weight is 412.489. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Quinoline Derivatives
The synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline showcases the versatility of quinoline derivatives in chemical synthesis. These compounds are intermediates in the total syntheses of various marine alkaloids, including damirones A and B, batzelline C, isobatzelline C, discorhabdin C, and makaluvamines A-D (Roberts, Joule, Bros, & Álvarez, 1997). This research highlights the synthetic utility of quinoline derivatives in accessing complex natural products.
Optimization of Synthesis Conditions
Optimization of the reaction conditions for the synthesis of 3-(aryloxy)quinoline derivatives via Friedländer's cyclization reaction has been explored, achieving high yields and simplifying purification steps. This method provides an efficient approach to synthesize quinoline derivatives, which may be applied to a wide range of compounds including those with pharmaceutical relevance (Khan, El‐Gamal, & Oh, 2013).
Properties
IUPAC Name |
6,8-dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-22-13-14-28(18-9-11-20(12-10-18)31-19-7-5-4-6-8-19)26(22)23-15-21(29-2)16-24(30-3)25(23)27-17/h4-12,15-16H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHHBLOLVYBZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.